molecular formula C22H23ClN4O3 B11370097 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide

Cat. No.: B11370097
M. Wt: 426.9 g/mol
InChI Key: VITWUHWROSWVQB-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the butanamide and morpholine moieties.

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

    Attachment of the Butanamide Moiety: The oxadiazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide linkage.

    Introduction of the Morpholine Group: Finally, the morpholine group is introduced through a nucleophilic substitution reaction, where the oxadiazole-butanamide intermediate is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or oxadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide

InChI

InChI=1S/C22H23ClN4O3/c23-17-6-4-16(5-7-17)22-25-21(30-26-22)3-1-2-20(28)24-18-8-10-19(11-9-18)27-12-14-29-15-13-27/h4-11H,1-3,12-15H2,(H,24,28)

InChI Key

VITWUHWROSWVQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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